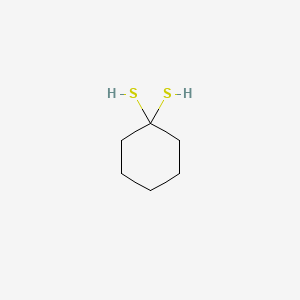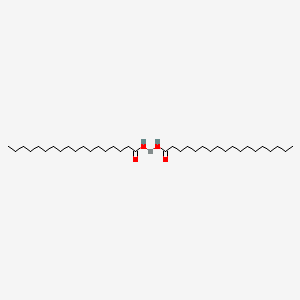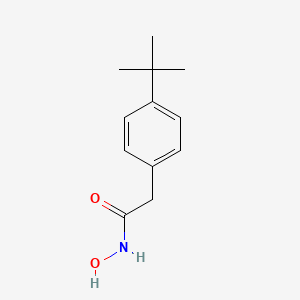
(Z)-N'-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a hydroxy group, a carboximidamide group, and a methylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide typically involves the reaction of 4-(4-methylphenoxy)benzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification of the product, and waste management.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The methylphenoxy group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)benzene-1-carboximidamide
- 4-(2-bromo-4-methylphenoxy)benzene-1-carboximidamide
- 4-(azidomethyl)-N-hydroxybenzene-1-carboximidamide
Uniqueness
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide is unique due to the presence of the hydroxy group in the (Z) configuration, which may confer specific stereochemical properties and biological activities. This distinguishes it from other similar compounds that may lack this specific configuration or functional group.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-4-(4-methylphenoxy)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-2-6-12(7-3-10)18-13-8-4-11(5-9-13)14(15)16-17/h2-9,17H,1H3,(H2,15,16) |
InChI Key |
CVEXZTIPYVGLEJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)



